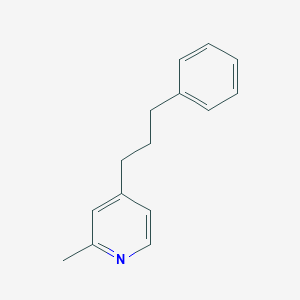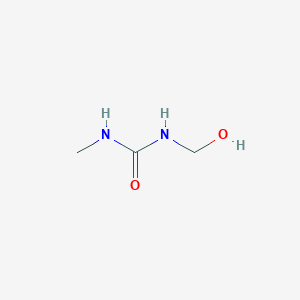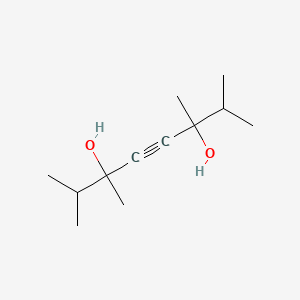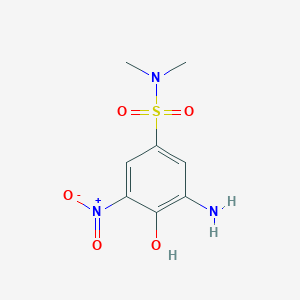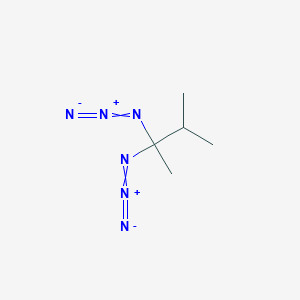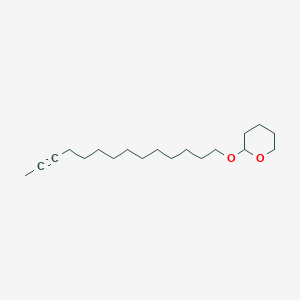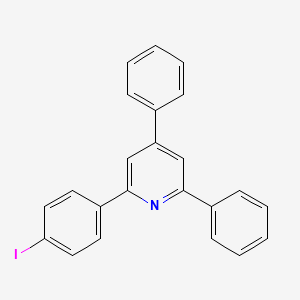
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with an iodophenyl group at the 2-position and diphenyl groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules . The iodine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-(4-bromophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-chlorophenyl)-4,6-diphenyl-
- Pyridine, 2-(4-fluorophenyl)-4,6-diphenyl-
Uniqueness
Pyridine, 2-(4-iodophenyl)-4,6-diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its bromine, chlorine, or fluorine analogs. The larger size and polarizability of iodine can enhance halogen bonding interactions and influence the compound’s overall chemical behavior .
Propiedades
| 91232-31-4 | |
Fórmula molecular |
C23H16IN |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
IAWNGPHNZZREJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)


